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Compound of Interest

Compound Name: 2-[(2-Aminophenyl)thio]acetamide

Cat. No.: B1270640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-[(2-
Aminophenyl)thio]acetamide. Due to the limited availability of published experimental spectra

for this specific compound, this document presents predicted data based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS). The information herein serves as a valuable resource for the

identification, characterization, and quality control of 2-[(2-Aminophenyl)thio]acetamide in a

research and development setting.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-[(2-
Aminophenyl)thio]acetamide. These predictions are derived from the analysis of its structural

fragments: a 1,2-disubstituted benzene ring, a primary aromatic amine, a thioether linkage, and

a primary acetamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-[(2-Aminophenyl)thio]acetamide
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 - 7.2 Multiplet 2H Ar-H

~ 6.8 - 6.6 Multiplet 2H Ar-H

~ 7.5 - 6.5 (broad) Singlet 2H -CONH₂

~ 4.5 - 3.5 (broad) Singlet 2H -NH₂

~ 3.5 Singlet 2H S-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-[(2-Aminophenyl)thio]acetamide

Chemical Shift (δ, ppm) Assignment

~ 170 C=O

~ 148 C-NH₂

~ 138 Ar-C

~ 130 Ar-C

~ 120 C-S

~ 118 Ar-C

~ 115 Ar-C

~ 38 S-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands for 2-[(2-Aminophenyl)thio]acetamide
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3450 - 3300 Strong, Doublet N-H stretch (Amine & Amide)

3200 - 3000 Medium C-H stretch (Aromatic)

~ 1660 Strong C=O stretch (Amide I)

~ 1600 Medium
N-H bend (Amine/Amide II) &

C=C stretch (Aromatic)

~ 1480 Medium C=C stretch (Aromatic)

~ 750 Strong
C-H bend (ortho-disubstituted

Aromatic)

~ 690 Medium C-S stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-[(2-Aminophenyl)thio]acetamide

m/z Ion

182.06 [M]⁺ (Molecular Ion)

124.04 [M - CH₂CONH₂]⁺

108.04 [M - SCH₂CONH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a compound such as 2-[(2-Aminophenyl)thio]acetamide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-[(2-
Aminophenyl)thio]acetamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃) in a 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a ¹³C{¹H} (proton-decoupled) spectrum using a standard pulse sequence (e.g.,

zgpg30).

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

2-[(2-Aminophenyl)thio]acetamide sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a

universal ATR accessory.

Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) for both the background and sample to

achieve a good signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI): Prepare a dilute solution of 2-[(2-
Aminophenyl)thio]acetamide in a volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: Utilize a mass spectrometer with an EI source, often coupled with a gas

chromatograph (GC-MS) for sample introduction.

Data Acquisition:

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and

separated on the GC column before entering the MS.

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-

300).

The mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge

ratio.

A detector records the abundance of each ion.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-[(2-
Aminophenyl)thio]acetamide.
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Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-[(2-
Aminophenyl)thio]acetamide.
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{2-[(2-Aminophenyl)thio]acetamide | C₈H₁₀N₂OS | MW: 182.25}
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Caption: Synergistic relationship between spectroscopic techniques for structural elucidation.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-[(2-
Aminophenyl)thio]acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1270640#spectroscopic-data-nmr-ir-ms-
of-2-2-aminophenyl-thio-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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